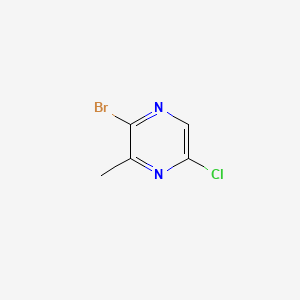

2-Bromo-5-chloro-3-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

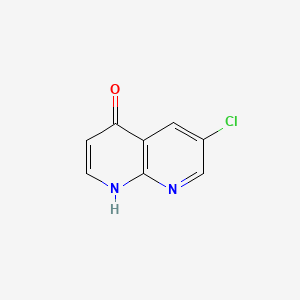

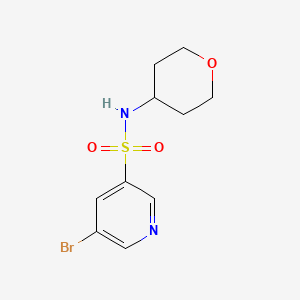

2-Bromo-5-chloro-3-methylpyrazine is a chemical compound with the molecular formula C5H4BrClN2 . It is used in various applications, including as a key intermediate in the synthesis of pyrazine-based drugs .

Synthesis Analysis

In the pharmaceutical industry, 2-Bromo-5-chloro-3-methylpyrazine is used as a key intermediate in the synthesis of pyrazine-based drugs . For example, it is used in the synthesis of the antitumor drug, 5-Fluoro-2-methyl-1-(4-methylsulfonylphenyl)-4-(4-pyridyl) pyrazol .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-3-methylpyrazine consists of a pyrazine ring with bromine, chlorine, and a methyl group attached at the 2nd, 5th, and 3rd positions respectively .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-5-chloro-3-methylpyrazine are not detailed in the search results, it’s known that it plays a crucial role as an intermediate in the synthesis of pyrazine-based drugs .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-3-methylpyrazine has a molecular weight of 207.45 g/mol . It has a topological polar surface area of 25.8 Ų, indicating its polarity . The compound is colorless to white to yellow to pink to brown liquid or semi-solid or solid .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Functionalized Pyrazin-2(1 H)-ones Researchers have developed methods to synthesize a variety of 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones, with one of the pathways yielding 5-bromo-6-chloro-1-methylpyrazin-2(1 H)-one. This demonstrates the potential for 2-Bromo-5-chloro-3-methylpyrazine to serve as a precursor in the synthesis of functionally diverse molecules, highlighting its importance in synthetic chemistry (Mampuys et al., 2019).

Crystal Structural Analysis of Substituted Salicylidene Amino-Methyl Pyridine A Schiff base compound involving 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol was synthesized and characterized, including crystal structural analysis. The compound showcased excellent antibacterial activities, indicating the potential use of 2-Bromo-5-chloro-3-methylpyrazine derivatives in the development of new antibacterial agents (Wang et al., 2008).

Chemical Reactions and Transformations

Synthesis of Chloro and Bromo Substituted Tetrazoles Chloro and bromo substituted indanyl tetrazoles, derived from 2-Bromo-5-chloro-3-methylpyrazine, exhibited significant analgesic activity in animal models. This study indicates the potential pharmaceutical applications of these compounds (Bachar & Lahiri, 2004).

Selective Transformations through Halogen Presence The halogen atoms present in molecules like 5-bromo-6-chloro-1-methylpyrazin-2(1 H)-one offer opportunities for selective transformations. This characteristic could be essential for the synthesis of diverse compounds, making 2-Bromo-5-chloro-3-methylpyrazine a valuable compound in organic synthesis (Mampuys et al., 2019).

Chemoselective Amination The chemoselective functionalization of bromo-chloro-fluoropyridines, including compounds similar to 2-Bromo-5-chloro-3-methylpyrazine, has been described. This process emphasizes the potential of these compounds in synthesizing structurally complex and functionally diverse molecules (Stroup et al., 2007).

Safety and Hazards

2-Bromo-5-chloro-3-methylpyrazine is associated with several hazard statements, including H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .

Future Directions

properties

IUPAC Name |

2-bromo-5-chloro-3-methylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXSLISYCFTQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855734 |

Source

|

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-methylpyrazine | |

CAS RN |

1260664-82-1 |

Source

|

| Record name | 2-Bromo-5-chloro-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)